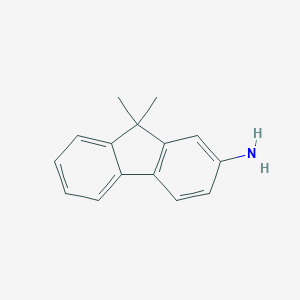

2-Amino-9,9-dimethylfluorene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

9,9-dimethylfluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTJITRKAMCHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626968 | |

| Record name | 9,9-Dimethyl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108714-73-4 | |

| Record name | 9,9-Dimethyl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-dimethyl-9H-fluoren-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-9,9-dimethylfluorene

This technical guide provides an in-depth overview of 2-Amino-9,9-dimethylfluorene, a versatile organic compound with significant applications in materials science and pharmaceutical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and various applications.

Core Compound Identification

This compound is an organic compound featuring a fluorene (B118485) backbone with two methyl groups at the 9-position and an amino group at the 2-position.[1] This structure imparts unique electronic and photophysical properties, making it a valuable intermediate in various fields.[2]

| Identifier | Value |

| CAS Number | 108714-73-4[1][3][4][5][6][7] |

| IUPAC Name | 9,9-dimethyl-9H-fluoren-2-amine[8] |

| Molecular Formula | C₁₅H₁₅N[3][4][5][7] |

| Synonyms | 9H-Fluoren-2-amine, 9,9-dimethyl-; 9,9-Dimethyl-9H-fluoren-2-amine; 2-Amino-9,9'-Dimethylfluorene[1][7] |

Physicochemical Properties

The compound's properties, such as its high thermal stability and fluorescence potential, make it a compound of interest for various applications.[1][3]

| Property | Value |

| Molecular Weight | 209.29 g/mol [3][4][5][7] |

| Appearance | Off-white to light yellow or green solid/powder/crystal[3][6][9][10][11] |

| Melting Point | 166 - 170 °C[3][7][9][10][11][12] |

| Boiling Point | 374.2 ± 21.0 °C (Predicted)[7][12] |

| Density | 1.11 g/cm³[3] |

| Purity | ≥98% or >99.0% (HPLC)[1][3][4][9][10][11] |

| pKa | 4.35 ± 0.40 (Predicted)[7][12] |

| Storage Conditions | Store at 0-8 °C or room temperature in a dark, inert atmosphere[3][7][12] |

Applications in Research and Development

This compound is a crucial building block in several advanced technology sectors. Its robust fluorene backbone and reactive amino group allow for its use in a wide range of applications.[2][3]

-

Organic Electronics: The compound is a key precursor for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics, where it contributes to enhanced device efficiency and performance.[1][2][3]

-

Pharmaceutical Research: It serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] Researchers utilize it to construct complex molecules designed to target specific biological pathways, opening avenues for new therapeutic agents.[2][3]

-

Fluorescent Dyes and Probes: The compound is used to synthesize fluorescent dyes and probes essential for biological imaging and diagnostics.[2][3] These probes are valuable in biochemical applications for visualizing and tracking cellular processes.[3]

-

Advanced Polymers: It is incorporated into polymer matrices to improve their mechanical properties and thermal stability, which is beneficial for the packaging and automotive industries.[3]

-

Environmental Monitoring: This chemical is used in the synthesis of sensors for detecting environmental pollutants.[3]

Experimental Protocols: Synthesis

A common method for the synthesis of this compound is through the reduction of its nitro precursor, 2-nitro-9,9-dimethylfluorene.[6]

Objective: To synthesize 9,9-dimethyl-9H-fluoren-2-amine from 2-nitro-9,9-dimethylfluorene.

Materials:

-

2-nitro-9,9-dimethylfluorene (100.0 mmol, 23.9 g)

-

10% Palladium on activated carbon (Pd/C) catalyst (0.5 g)

-

Ethanol (B145695) (500 mL)

-

Hydrogen gas (H₂)

Procedure:

-

Suspend 23.9 g of 2-nitro-9,9-dimethylfluorene and 0.5 g of 10% Pd/C catalyst in 500 mL of ethanol in a suitable reaction vessel.[6]

-

Stir the suspension under a hydrogen atmosphere for 24 hours.[6]

-

Upon completion of the reaction, remove the catalyst by filtration.[6]

-

Concentrate the filtrate under reduced pressure.[6]

-

Purify the resulting residue by column chromatography to yield the final product.[6]

Expected Yield: 16.9 g of 9,9-dimethyl-9H-fluoren-2-amine as a light yellow solid (81% yield). The structure can be confirmed by high-resolution mass spectrometry.[6]

Safety and Handling

This compound should be handled with care. It may pose health risks if inhaled or ingested, and appropriate personal protective equipment should be used in a laboratory setting.[1] Store the compound in a dark, inert atmosphere.[7][12]

Conclusion

This compound is a high-value chemical intermediate with a diverse and expanding range of applications. Its unique structural and chemical properties make it indispensable for innovation in organic electronics, pharmaceutical development, and materials science. The synthesis protocol provided offers a reliable method for its preparation, enabling further research and application development.

References

- 1. CAS 108714-73-4: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. esdchem.com.tr [esdchem.com.tr]

- 5. esdchem.com.tr [esdchem.com.tr]

- 6. This compound | 108714-73-4 [chemicalbook.com]

- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 9. This compound | 108714-73-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. This compound | 108714-73-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. This compound | 108714-73-4 | TCI EUROPE N.V. [tcichemicals.com]

- 12. Cas 108714-73-4,this compound | lookchem [lookchem.com]

2-Amino-9,9-dimethylfluorene molecular structure and electronics

An In-depth Technical Guide to the Molecular Structure and Electronics of 2-Amino-9,9-dimethylfluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile organic compound that has emerged as a critical building block in materials science and medicinal chemistry. Structurally, it is a derivative of fluorene (B118485), a polycyclic aromatic hydrocarbon known for its rigid, planar structure and high thermal stability.[1][2] The addition of two methyl groups at the 9-position enhances solubility and prevents aggregation, while the amino group at the 2-position provides a reactive site for further functionalization.[3] These features impart unique electronic and photophysical characteristics, making it an indispensable precursor for advanced materials.[4]

This guide provides a comprehensive overview of the molecular structure, electronic properties, synthesis, and applications of this compound, with a focus on its role in the development of organic electronics and as a pharmaceutical intermediate.

Molecular Structure and Physicochemical Properties

The core of this compound is the tricyclic fluorene system. The sp³-hybridized carbon at the C9 position, substituted with two methyl groups, creates a bulky moiety that disrupts intermolecular π-π stacking, which is crucial for creating solution-processable and morphologically stable thin films in electronic devices. The amino group acts as an electron-donating group and a key site for synthetic modification.[3]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 108714-73-4 | [3][5] |

| Molecular Formula | C₁₅H₁₅N | [3][6] |

| Molecular Weight | 209.29 g/mol | [3][6] |

| Appearance | White to light yellow/green crystalline powder | |

| Melting Point | 166 - 170 °C | [3][6] |

| Density | ~1.11 g/cm³ | [3][6] |

| Purity | Typically >98-99% (HPLC) | [3][5] |

| Synonyms | 9,9-Dimethyl-9H-fluoren-2-amine |[3] |

Synthesis and Experimental Protocols

The most common laboratory-scale synthesis of this compound involves the chemical reduction of its nitro precursor, 2-nitro-9,9-dimethylfluorene.

Experimental Protocol: Reduction of 2-Nitro-9,9-dimethylfluorene

This protocol describes a typical catalytic hydrogenation process.

Materials and Reagents:

-

2-nitro-9,9-dimethylfluorene

-

10% Palladium on activated carbon (Pd/C) catalyst

-

Ethanol (B145695) (anhydrous)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Büchner funnel with Celite or filter paper)

-

Rotary evaporator

-

Standard glassware for reactions under inert atmosphere

Procedure:

-

Reaction Setup: In a suitable reaction vessel (e.g., a Parr hydrogenation bottle or a three-neck flask), suspend 2-nitro-9,9-dimethylfluorene in anhydrous ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the suspension. The catalyst loading is typically 1-5 mol% relative to the starting material.

-

Hydrogenation: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with H₂ (typically 1-4 atm) or maintain a continuous H₂ atmosphere using a balloon.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. This process may take several hours to overnight.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.

-

Purification: Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate (B1210297) mixture) or column chromatography to yield pure this compound.

Spectroscopic and Electronic Properties

The electronic behavior of this compound is governed by its extended π-conjugated system and the interplay between the electron-donating amino group and the fluorene core. This structure leads to notable fluorescent properties and makes it an excellent building block for materials with tailored energy levels.[6][7]

Spectroscopic Characterization

While specific, publicly archived spectra for this exact compound are sparse, its structure allows for the prediction of key spectroscopic features.

Table 2: Predicted Spectroscopic Features

| Technique | Feature | Expected Characteristics |

|---|---|---|

| ¹H NMR | Aromatic Protons | Multiple signals in the aromatic region (~6.5-7.8 ppm) due to the protons on the fluorene rings. |

| Amino Protons | A broad singlet corresponding to the -NH₂ group, which may be exchangeable with D₂O. | |

| Methyl Protons | A sharp singlet at ~1.4-1.5 ppm, integrating to 6 protons, from the two equivalent methyl groups at the C9 position. | |

| ¹³C NMR | Aromatic Carbons | Multiple signals in the ~110-155 ppm range. |

| C9 Carbon | A signal for the quaternary sp³ carbon around 47 ppm. | |

| Methyl Carbons | A signal for the methyl carbons around 27 ppm. | |

| FTIR | N-H Stretch | Symmetric and asymmetric stretching bands for the primary amine in the 3300-3500 cm⁻¹ region.[8] |

| C-H Stretch (Aromatic) | Sharp peaks slightly above 3000 cm⁻¹. | |

| C-H Stretch (Aliphatic) | Peaks just below 3000 cm⁻¹ from the methyl groups. | |

| C=C Stretch (Aromatic) | Multiple bands in the 1450-1600 cm⁻¹ region. | |

| UV-Vis | π-π* Transitions | Strong absorption bands in the UV region (typically 250-350 nm) characteristic of the fluorene π-system.[9] |

| Fluorescence | Emission | Exhibits fluorescence, with emission maxima often in the blue region of the spectrum, depending on the solvent and substitution.[7][10] |

Electronic Properties and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters for predicting the charge injection/transport capabilities and electronic transitions in organic electronic materials. The amino group tends to raise the HOMO energy level, facilitating hole injection, while the fluorene core dictates the LUMO level and electron affinity.[11] These values are commonly determined experimentally via cyclic voltammetry and UV-Vis spectroscopy or calculated using Density Functional Theory (DFT).[12][13]

Table 3: Representative Electronic Properties of Fluorene Derivatives

| Property | Typical Value (eV) | Method |

|---|---|---|

| HOMO Energy Level | -5.1 to -5.8 eV | Cyclic Voltammetry / DFT |

| LUMO Energy Level | -1.9 to -2.5 eV | Cyclic Voltammetry / DFT |

| Electrochemical Band Gap | ~3.0 to 3.5 eV | Calculated from HOMO/LUMO |

| Optical Band Gap | ~3.1 to 3.7 eV | UV-Vis Absorption Edge |

(Note: These are typical ranges for functionalized fluorene derivatives.[11][12][14] Exact values for this compound require specific experimental measurement or high-level computation.)

Representative Protocol: Cyclic Voltammetry (CV)

CV is used to probe the redox behavior and estimate the HOMO/LUMO energy levels.[15]

Apparatus and Reagents:

-

Potentiostat with a three-electrode cell.

-

Working Electrode (e.g., Glassy Carbon or Platinum).[15]

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).[15]

-

Counter Electrode (e.g., Platinum wire).[15]

-

Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile).

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) - TBAPF₆).

-

Ferrocene (B1249389) (for internal calibration).

-

Sample: this compound (~1-5 mM solution).

Procedure:

-

Prepare a solution of the sample and the supporting electrolyte in the chosen solvent.

-

Assemble the three-electrode cell and purge the solution with an inert gas (e.g., argon) for 15-20 minutes to remove oxygen.

-

Record the cyclic voltammogram by scanning the potential to measure the oxidation onset potential (Eₒₓ).

-

After the measurement, add a small amount of ferrocene to the solution and record another voltammogram to determine the ferrocene/ferrocenium (Fc/Fc⁺) redox potential.

-

Data Analysis: The HOMO level can be estimated using the empirical formula:

-

HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + E_Fc]

-

Where Eₒₓ (vs Fc/Fc⁺) is the onset oxidation potential relative to the Fc/Fc⁺ couple, and E_Fc is the absolute energy level of ferrocene (typically assumed to be ~4.8-5.1 eV below vacuum).[12]

-

-

The LUMO level can then be estimated by adding the optical band gap (E_g_opt, from UV-Vis) to the HOMO energy:

-

LUMO (eV) = HOMO + E_g_opt

-

Applications in Research and Development

The unique structural and electronic properties of this compound make it a valuable intermediate for several high-technology and pharmaceutical applications.

-

Organic Electronics (OLEDs & OPVs): As a fluorene derivative, it serves as a foundational scaffold for hole-transporting materials, host materials, and blue-light emitters in Organic Light-Emitting Diodes (OLEDs).[1][7][10] The rigid backbone provides thermal stability, while the amino group allows for the attachment of other functional moieties to tune the electronic properties and device performance.[3][4]

-

Pharmaceutical Intermediate: In drug development, it is used as a key intermediate for synthesizing complex Active Pharmaceutical Ingredients (APIs).[4] Its rigid structure can serve as a scaffold to orient functional groups in a specific conformation to interact with biological targets.[3][4]

-

Fluorescent Dyes and Probes: The inherent fluorescence of the fluorene core makes it a precursor for highly stable and vibrant dyes used in textiles, inks, and biological imaging applications.[3][4]

-

Polymer Chemistry: It can be incorporated into polymer backbones to enhance thermal stability, mechanical properties, and introduce optoelectronic functionality into advanced polymers.[3]

Safety and Handling

This compound should be handled with standard laboratory safety precautions. It is advisable to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Store in a cool, dry place away from oxidizing agents.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 6. Top Purity this compound 108714-73-4 Powder [hcchems.com]

- 7. mdpi.com [mdpi.com]

- 8. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Amino-9,9-dimethylfluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 2-Amino-9,9-dimethylfluorene. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally related compounds and established spectroscopic principles. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy applicable to this class of compounds.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from the known spectral data of similar fluorene (B118485) derivatives and aromatic amines.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.2 | m | 5H | Aromatic protons |

| ~6.8 - 6.6 | m | 2H | Aromatic protons ortho and para to -NH₂ |

| ~3.6 | br s | 2H | -NH₂ |

| ~1.4 | s | 6H | 2 x -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 145 | Aromatic C-NH₂ |

| ~148 - 140 | Quaternary aromatic carbons |

| ~130 - 110 | Aromatic CH |

| ~46 | Quaternary C(CH₃)₂ |

| ~27 | -CH₃ |

Table 3: Predicted IR Spectroscopic Data (Solid State, KBr Pellet or Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| ~3050 - 3000 | Medium | Aromatic C-H stretch |

| ~2960 - 2850 | Strong | Aliphatic C-H stretch (methyl) |

| ~1620 - 1580 | Strong | N-H bend (scissoring) and C=C stretch (aromatic) |

| ~1500 - 1400 | Medium to Strong | Aromatic C=C stretch |

| ~1300 - 1250 | Strong | C-N stretch (aromatic amine) |

| ~850 - 750 | Strong | Aromatic C-H bend (out-of-plane) |

Table 4: Predicted UV-Vis Spectroscopic Data (Solvent: Ethanol (B145695) or Cyclohexane)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~290 - 310 | High | π → π |

| ~260 - 280 | Medium | π → π |

| ~220 - 240 | High | π → π* |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, is utilized for data acquisition.

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed, requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Thin Solid Film Method): [1]

-

Sample Preparation: A small amount of the solid sample (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene (B1212753) chloride.[1]

-

A drop of this solution is applied to a salt plate (e.g., NaCl or KBr).[1]

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[1]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the clean, empty sample compartment is recorded.

-

The salt plate with the sample film is placed in the sample holder.

-

The sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the conjugated system of this compound.

Methodology: [2]

-

Sample Preparation: A dilute solution of this compound is prepared using a UV-transparent solvent, such as ethanol or cyclohexane. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically below 1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition:

-

Two quartz cuvettes are filled, one with the pure solvent (the blank) and the other with the sample solution.

-

The blank cuvette is placed in the reference beam path, and the sample cuvette is placed in the sample beam path.

-

The spectrum is scanned over a wavelength range, for example, from 200 to 400 nm.

-

-

Data Processing: The instrument records the absorbance of the sample as a function of wavelength, automatically correcting for the absorbance of the solvent. The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

Visualizations

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-9,9-dimethylfluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-9,9-dimethylfluorene from its precursor, 2-nitro-9,9-dimethylfluorene. This conversion is a critical step in the production of a versatile building block used in the development of pharmaceuticals, organic electronics, and advanced materials. This document details various synthetic methodologies, presents comparative quantitative data, and provides explicit experimental protocols.

Introduction

This compound is a key organic intermediate characterized by a fluorene (B118485) backbone with two methyl groups at the 9-position and an amino group at the 2-position.[1] This structure imparts unique electronic and photophysical properties, making it a valuable component in the synthesis of Active Pharmaceutical Ingredients (APIs), materials for Organic Light-Emitting Diodes (OLEDs), and fluorescent dyes.[2] The synthesis of this amine is most commonly achieved through the reduction of the corresponding nitro compound, 2-nitro-9,9-dimethylfluorene. This guide explores the prevalent methods for this reduction, offering a comparative analysis to aid researchers in selecting the most suitable protocol for their specific needs.

Physicochemical Properties of Reactant and Product

A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1.

Table 1: Physicochemical Properties

| Property | 2-Nitro-9,9-dimethylfluorene | This compound |

| Molecular Formula | C₁₅H₁₃NO₂ | C₁₅H₁₅N |

| Molecular Weight | 239.27 g/mol | 209.29 g/mol |

| Appearance | Yellow crystalline solid | White to light yellow solid |

| Melting Point | 103 °C | 166.0 to 170.0 °C[3] |

| Boiling Point | 373.1 ± 21.0 °C at 760 mmHg | 374.2 ± 21.0 °C at 760 mmHg[3] |

| CAS Number | 605644-46-0 | 108714-73-4 |

Synthetic Methodologies: A Comparative Overview

The reduction of the nitro group in 2-nitro-9,9-dimethylfluorene to an amine can be accomplished through several methods. The choice of method often depends on factors such as desired yield, chemoselectivity, cost, and scalability. The most common approaches include catalytic hydrogenation and metal-mediated reductions.

Table 2: Comparison of Synthetic Methods for the Reduction of 2-Nitro-9,9-dimethylfluorene *

| Method | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield |

| Catalytic Hydrogenation | 10% Pd/C, H₂ | Ethanol (B145695) | Room Temperature | 24 h | 81%[4] |

| Metal-mediated Reduction (Iron) | Fe powder, NH₄Cl | Ethanol/Water | Reflux | 1-3 h | High (general) |

| Metal-mediated Reduction (Tin) | SnCl₂·2H₂O | Ethanol | Room Temperature | ~1 h | High (general) |

| Metal-mediated Reduction (Zinc) | Zn dust, HCl | Methanol/Water | 0 °C to Room Temp. | ~5 h | Moderate to High (general) |

*Note: Quantitative data for metal-mediated reductions are based on general procedures for nitroarene reduction, as specific data for 2-nitro-9,9-dimethylfluorene was not available in the cited literature. Yields are typically high but can vary based on substrate and precise reaction conditions.

Experimental Protocols

This section provides detailed experimental procedures for the most common methods of synthesizing this compound.

Method 1: Catalytic Hydrogenation using Palladium on Carbon

This is a widely used and efficient method for the reduction of nitroarenes.

Procedure:

-

In a suitable reaction vessel, suspend 2-nitro-9,9-dimethylfluorene (1.0 eq) and 10% Palladium on activated carbon (Pd/C) catalyst (typically 1-5 mol%) in ethanol.

-

Seal the vessel and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24 hours.[4]

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure this compound as a light-yellow solid.[4]

Method 2: Metal-mediated Reduction using Iron and Ammonium (B1175870) Chloride

This method, a variation of the Béchamp reduction, is a classic and cost-effective way to reduce nitroarenes.

Procedure:

-

To a round-bottom flask, add 2-nitro-9,9-dimethylfluorene (1.0 eq), ethanol, and water.

-

Add ammonium chloride (NH₄Cl, ~4 eq) and iron powder (~3-5 eq) to the mixture.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction is often exothermic initially.

-

Monitor the reaction by TLC or LC-MS. The reduction is typically complete within 1-3 hours.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron and iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography as described in Method 4.1.

Method 3: Metal-mediated Reduction using Tin(II) Chloride

Tin(II) chloride is a mild and effective reducing agent for nitro groups.

Procedure:

-

Dissolve 2-nitro-9,9-dimethylfluorene (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~3-4 eq) in ethanol to the flask.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is often complete within an hour.

-

Upon completion, pour the reaction mixture into ice-water and basify with a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (B78521) (NaOH) to a pH of ~8. This will precipitate tin salts.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

High-Resolution Mass Spectrometry (HR-MS): The calculated value for [M+H]⁺ is 209.1204, and a measured value should be in close agreement.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy: The appearance of N-H stretching bands and the disappearance of N-O stretching bands from the nitro group are indicative of a successful reduction.

-

Melting Point: The measured melting point should be consistent with the literature value of 166-170 °C.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.

Visualizations

Reaction Pathway

The following diagram illustrates the general transformation of the nitro group to an amino group.

Caption: General reaction pathway for the synthesis.

Experimental Workflow

The diagram below outlines the typical workflow for the synthesis and purification of this compound.

Caption: A typical experimental workflow.

Conclusion

The synthesis of this compound from 2-nitro-9,9-dimethylfluorene is a fundamental transformation with significant implications for various fields of chemical research and development. While catalytic hydrogenation with Pd/C offers a reliable and high-yielding method, metal-mediated reductions using iron, tin, or zinc provide viable and often more cost-effective alternatives. The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, and the presence of other functional groups in more complex substrates. The protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the successful synthesis of this valuable compound.

References

Physical and chemical properties of 2-Amino-9,9-dimethylfluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-9,9-dimethylfluorene (CAS No: 108714-73-4). It is a vital intermediate in the synthesis of advanced organic materials and pharmaceuticals.[1][2] This document consolidates available data on its molecular characteristics, physical constants, and solubility. Detailed experimental protocols for its synthesis and characterization are presented to support researchers in their laboratory work. Furthermore, this guide discusses its applications, particularly in the realm of organic electronics and as a precursor for fluorescent dyes.

Introduction

This compound is a polycyclic aromatic amine featuring a fluorene (B118485) backbone with two methyl groups at the 9-position and an amino group at the 2-position. This unique molecular architecture imparts desirable electronic and photophysical properties, making it a valuable building block in materials science and medicinal chemistry.[1] Its rigid, planar fluorene core contributes to high thermal stability and charge carrier mobility, essential for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The presence of the amino group provides a reactive site for further functionalization, allowing for the synthesis of a diverse range of derivatives with tailored properties.[1] This guide aims to be a central resource for professionals working with this versatile compound.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various experimental setups.

| Property | Value | Source |

| Appearance | White to off-white or light yellow solid/powder/crystal | [3] |

| Molecular Formula | C₁₅H₁₅N | [3] |

| Molecular Weight | 209.29 g/mol | [3] |

| Melting Point | 166-170 °C | [3] |

| Boiling Point | 374.2 ± 21.0 °C (Predicted) | [2] |

| Density | 1.11 g/cm³ | [3] |

| Purity | ≥99% (HPLC) | [3] |

| Storage | Store at 0-8 °C in a dark, inert atmosphere | [3] |

Chemical and Spectroscopic Properties

The chemical reactivity of this compound is primarily centered around the amino group, which can undergo various transformations to create a wide array of derivatives.

| Property | Value/Information | Source |

| CAS Number | 108714-73-4 | [3] |

| IUPAC Name | 9,9-dimethyl-9H-fluoren-2-amine | [4] |

| InChI Key | GUTJITRKAMCHSD-UHFFFAOYSA-N | [4] |

| SMILES | CC1(C)C2=CC=CC=C2C3=C1C=C(C=C3)N | [4] |

| pKa | 4.35 ± 0.40 (Predicted) | [2] |

| LogP | 4.15630 (Predicted) |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the fluorene backbone, a singlet for the two methyl groups at the 9-position, and a broad singlet for the amino (-NH₂) protons. The aromatic region would display a complex splitting pattern due to the various couplings between the protons.

-

¹³C NMR: The carbon NMR spectrum would exhibit distinct signals for the quaternary carbon at the 9-position, the two methyl carbons, and the aromatic carbons. The carbon attached to the amino group would be shifted downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry of a synthesized sample confirmed the molecular weight with a measured [M+H]⁺ of 209.1194, which is in close agreement with the calculated value of 209.1204.[2] The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the fluorene ring system.

Experimental Protocols

Synthesis of this compound

A general and efficient procedure for the synthesis of this compound involves the reduction of 2-nitro-9,9-dimethylfluorene.[2]

Materials:

-

2-nitro-9,9-dimethylfluorene

-

10% Palladium on activated carbon (Pd/C) catalyst

-

Hydrogen gas

Procedure:

-

Suspend 23.9 g (100.0 mmol) of 2-nitro-9,9-dimethylfluorene and 0.5 g of 10% Pd/C catalyst in 500 mL of ethanol in a suitable reaction vessel.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere for 24 hours at room temperature.

-

Upon completion of the reaction (monitored by TLC or other suitable analytical techniques), remove the catalyst by filtration through a pad of celite.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 16.9 g (81% yield) of this compound as a light yellow solid.

Product Confirmation: The structure of the synthesized product can be confirmed by high-resolution mass spectrometry (HR-MS).[2]

Determination of Physical Properties (General Methodologies)

While specific experimental details for this compound are not widely published, the following are standard methods for determining the key physical properties.

-

Melting Point: Determined using a calibrated melting point apparatus or by Differential Scanning Calorimetry (DSC). The sample is heated at a controlled rate, and the temperature range from the onset of melting to complete liquefaction is recorded.

-

Boiling Point: For high-boiling point solids, the boiling point is often determined under reduced pressure using a micro-boiling point method to prevent decomposition. The observed boiling point is then extrapolated to atmospheric pressure.

-

Purity (HPLC): High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of the compound. A suitable column (e.g., C18) and mobile phase are used to separate the main compound from any impurities, and the purity is determined by the relative peak areas.

Applications in Research and Development

This compound is a cornerstone for the development of next-generation materials and therapeutics.

-

Organic Electronics: Its derivatives are extensively used as hole-transporting materials, host materials, and emitters in OLEDs due to their excellent thermal stability and electrochemical properties.[1]

-

Pharmaceutical Intermediate: The fluorene scaffold is a privileged structure in medicinal chemistry. The amino group on this compound serves as a handle for the synthesis of complex molecules with potential therapeutic activities.[1]

-

Fluorescent Dyes and Probes: It is a precursor for the synthesis of fluorescent dyes and probes.[3] These probes are valuable tools in biological imaging and diagnostics for visualizing cellular processes.[3] While specific signaling pathway interactions for this compound itself are not well-documented, its derivatives are designed to target specific biological molecules or environments.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its nitro precursor.

Caption: Synthesis of this compound workflow.

Conclusion

This compound is a compound of significant interest with a broad range of applications, particularly in materials science and drug discovery. This guide has provided a detailed summary of its physical and chemical properties, a robust synthesis protocol, and an overview of its current applications. The provided information is intended to facilitate further research and development involving this versatile molecule. As the demand for high-performance organic materials and novel therapeutics continues to grow, the importance of well-characterized building blocks like this compound will undoubtedly increase.

References

Solubility of 2-Amino-9,9-dimethylfluorene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-9,9-dimethylfluorene is a crucial building block in the synthesis of advanced organic materials, particularly for applications in organic light-emitting diodes (OLEDs) and as a precursor for fluorescent dyes. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, and application in solution-processed fabrication techniques. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data is not extensively available in published literature, this guide consolidates qualitative solubility information and provides a detailed experimental protocol for its determination. Furthermore, this document includes visualizations of the experimental workflow and the principles of solvent selection to aid researchers in their practical applications.

Introduction

This compound (C₁₅H₁₅N) is a solid aromatic amine that possesses a rigid and bulky fluorene (B118485) core, which contributes to its high thermal stability and unique photophysical properties. The presence of the amino group provides a site for further functionalization, making it a versatile intermediate in organic synthesis. Understanding its solubility behavior in common organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as recrystallization and chromatography, and for its formulation in various applications.

Qualitative Solubility Profile

Based on the general principles of "like dissolves like" and the reported behavior of similar fluorene derivatives, a qualitative solubility profile for this compound can be inferred. The bulky, nonpolar fluorene backbone suggests good solubility in nonpolar and moderately polar aprotic solvents. The presence of the polar amino group may impart some solubility in more polar solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Soluble | The nonpolar aromatic structure of the solvent interacts favorably with the fluorene backbone. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds, including those with aromatic character. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Soluble | The moderate polarity and ability to act as hydrogen bond acceptors can facilitate dissolution. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderately Soluble | The polarity of the ketone group can interact with the amino group, while the alkyl chains can interact with the fluorene core. |

| Esters | Ethyl acetate | Moderately Soluble | Similar to ketones, esters offer a balance of polar and nonpolar characteristics. |

| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble | The hydrogen-bonding nature of alcohols may not be as effective at solvating the large, nonpolar fluorene structure, despite the presence of the amino group. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These highly polar solvents are generally excellent for dissolving a wide range of organic molecules. |

| Nonpolar Alkanes | Hexane, Heptane | Sparingly Soluble to Insoluble | The large, rigid aromatic structure is not well-solvated by the nonpolar, flexible alkane chains. |

| Water | Insoluble | The hydrophobic nature of the 9,9-dimethylfluorene backbone dominates, leading to very poor aqueous solubility. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the quantitative determination of the solubility of this compound in a given organic solvent using the isothermal equilibrium method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 30 °C, etc.).

-

Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is fully evaporated, weigh the vial again to determine the mass of the dissolved this compound.

-

Alternatively, for a more precise measurement, a pre-calibrated analytical method such as HPLC or UV-Vis spectroscopy can be used. In this case, the filtered supernatant is diluted with a known volume of a suitable solvent, and the concentration is determined against a calibration curve.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction (χ).

-

Gravimetric Method:

-

Solubility (g/L) = (mass of dissolved solute in g) / (volume of solvent in L)

-

-

Instrumental Analysis:

-

The concentration obtained from the analysis is used to calculate the solubility, taking into account any dilution factors.

-

-

Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

In-depth Technical Guide: Thermal Stability and Decomposition of 2-Amino-9,9-dimethylfluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of 2-Amino-9,9-dimethylfluorene. This compound is a crucial building block in the synthesis of advanced polymers, high-performance materials for organic electronics, and fluorescent probes.[1][2] Its robust thermal stability is a key attribute for its application in materials science, particularly in the development of organic light-emitting diodes (OLEDs).[1][2]

Core Thermal Properties

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is not extensively available in public literature, studies on its derivatives provide strong evidence of its high thermal stability. Research on chromophores synthesized from a 9,9-dimethyl-9H-fluoren-2-amine core indicates that these materials exhibit excellent heat stability.

Thermogravimetric analysis of these related compounds shows an onset temperature for significant weight loss above 325 °C. This suggests that the core structure of this compound is thermally stable to at least this temperature.

Quantitative Thermal Data

The following table summarizes the available thermal data for this compound and its derivatives. It is important to note that the decomposition temperature is based on studies of derivatives and should be considered an estimation for the parent compound.

| Property | Value | Method | Notes |

| Melting Point | 166 - 170 °C | Not specified | Data from various chemical suppliers.[1][3] |

| Onset Decomposition Temperature | > 325 °C | Thermogravimetric Analysis (TGA) | Based on chromophore derivatives of 9,9-dimethyl-9H-fluoren-2-amine. Significant weight loss was observed after this temperature. |

Experimental Protocols

The thermal stability of organic compounds like this compound is primarily determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are detailed, generalized protocols for these key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into a TGA crucible, commonly made of alumina (B75360) or platinum.

-

Instrument Setup:

-

The crucible is placed on a sensitive microbalance within the TGA furnace.

-

An inert atmosphere, typically nitrogen gas, is purged through the furnace to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

-

-

Thermal Program:

-

The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.

-

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset decomposition temperature is determined by finding the intersection of the baseline tangent with the tangent of the sharp weight loss curve.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held isothermally. This can identify phase transitions such as melting, crystallization, and glass transitions.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

The sample and reference pans are placed in the DSC cell.

-

The instrument is purged with an inert gas, such as nitrogen.

-

-

Thermal Program:

-

A common method involves a heat-cool-heat cycle to erase the sample's thermal history. For example:

-

Heat from 25 °C to 200 °C at 10 °C/min.

-

Hold for 2 minutes.

-

Cool from 200 °C to 25 °C at 10 °C/min.

-

Heat from 25 °C to a temperature above the expected decomposition (e.g., 400 °C) at 10 °C/min.

-

-

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram shows endothermic and exothermic peaks. For melting, the peak temperature and the onset temperature are noted. The area under the melting peak corresponds to the enthalpy of fusion.

Visualized Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for assessing the thermal stability of an organic compound.

Caption: Workflow for Thermal Stability Assessment.

References

A Technical Guide to High-Purity 2-Amino-9,9-dimethylfluorene for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 2-Amino-9,9-dimethylfluorene, a versatile building block with significant applications in materials science and pharmaceutical research. This document outlines its chemical and physical properties, commercial availability, synthesis and purification protocols, and key applications, with a focus on providing practical information for laboratory and developmental use.

Introduction

This compound (CAS No. 108714-73-4) is a fluorene (B118485) derivative characterized by a rigid, planar fluorene backbone with an amine group at the 2-position and two methyl groups at the 9-position. This unique structure imparts desirable electronic, optical, and physical properties, making it a valuable intermediate in the synthesis of a wide range of functional materials.[1][2] Its applications span from organic light-emitting diodes (OLEDs) and high-performance polymers to fluorescent probes for biological imaging and intermediates for active pharmaceutical ingredients (APIs).[1][2][3]

Commercial Suppliers and Specifications

High-purity this compound is available from a variety of commercial chemical suppliers. Purity levels are typically determined by High-Performance Liquid Chromatography (HPLC).

| Supplier | Purity Specification | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Chem-Impex | ≥99% (HPLC) | 108714-73-4 | C₁₅H₁₅N | 209.29 | 166 - 170 |

| NINGBO INNO PHARMCHEM CO.,LTD. | High-Purity | 108714-73-4 | C₁₅H₁₅N | 209.29 | Not specified |

| Thermo Scientific Chemicals | 98% | 108714-73-4 | C₁₅H₁₅N | 209.29 | Not specified |

| TCI America | >99.0% (HPLC) | 108714-73-4 | C₁₅H₁₅N | 209.29 | 166.0 to 170.0 |

| Sciedco | Min. 99.0% (HPLC,T) | 108714-73-4 | C₁₅H₁₅N | 209.29 | Not specified |

Synthesis and Purification

The synthesis of this compound typically involves the methylation of fluorene followed by nitration and subsequent reduction of the nitro group.

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 9,9-Dimethylfluorene

A novel and environmentally friendly method for the synthesis of 9,9-dimethylfluorene utilizes dimethyl carbonate as a methylating agent.[4] This approach avoids the use of more hazardous reagents like methyl iodide.[4]

-

Reactants: Fluorene, dimethyl carbonate, a strong base (e.g., sodium hydride or potassium tert-butoxide), and an organic solvent (e.g., DMF or DMSO).[4]

-

Procedure: Fluorene is reacted with dimethyl carbonate in the presence of a strong base within a controlled temperature range. The use of dimethyl carbonate provides a stable reaction process.[4]

-

Work-up: The reaction mixture is processed to isolate the 9,9-dimethylfluorene.

Protocol 2: Synthesis of this compound from 2-Nitro-9,9-dimethylfluorene

The final step in the synthesis is the reduction of the nitro group. A common method is catalytic hydrogenation.

-

Reactants: 2-Nitro-9,9-dimethylfluorene, a catalyst (e.g., 10% Pd/C), and a solvent (e.g., ethanol).

-

Procedure: 2-Nitro-9,9-dimethylfluorene is suspended in ethanol (B145695) with a catalytic amount of 10% Pd/C. The mixture is then subjected to a hydrogen atmosphere with stirring.

-

Work-up: Upon completion, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product is purified.

Purification

High purity is crucial for many applications of this compound. The primary methods for purification are recrystallization and column chromatography.

Purification Workflow

Caption: General purification workflow for this compound.

Protocol 3: Purification by Column Chromatography

-

Stationary Phase: Silica (B1680970) gel.

-

Mobile Phase: A common eluent system is a mixture of toluene and ethyl acetate (B1210297) (e.g., 5:1 v/v).[5]

-

Procedure: The crude product is dissolved in a minimum amount of the mobile phase and loaded onto a silica gel column. The product is then eluted with the mobile phase, and fractions are collected and analyzed for purity.

Analytical Characterization

The purity and identity of this compound are confirmed using various analytical techniques.

| Technique | Purpose | Key Observables |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[1][6][7] | A single major peak indicating high purity. Retention time is characteristic of the compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation.[8] | ¹H NMR and ¹³C NMR spectra provide information on the chemical environment of protons and carbon atoms, respectively. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups.[8][9] | Characteristic absorption bands for N-H stretching of the amine group and C-H stretching of the aromatic and methyl groups. |

| Mass Spectrometry (MS) | Determination of molecular weight.[8] | The molecular ion peak corresponds to the molecular weight of the compound. |

Applications

The unique properties of this compound make it a versatile component in several advanced material and pharmaceutical applications.

Organic Light-Emitting Diodes (OLEDs)

This compound is a key building block for synthesizing materials used in OLEDs.[1][2] Its fluorene core provides thermal stability and a high photoluminescence quantum yield, while the amino group serves as a reactive site for further functionalization to create hole-transporting or emissive materials.[1][3]

High-Performance Polymers

The rigid structure of the fluorene unit, when incorporated into polymer backbones, can enhance the thermal stability and mechanical properties of the resulting polymers.[1] The amino group allows it to be used as a monomer in the synthesis of polyimides and other high-performance polymers.

Fluorescent Probes

The inherent fluorescence of the fluorene scaffold makes its derivatives, including this compound, suitable for the development of fluorescent probes.[1][10] These probes are valuable tools in biological imaging and sensing applications. The amine group can be functionalized to target specific biomolecules or cellular components.[10]

Pharmaceutical Research and Drug Development

In the pharmaceutical industry, this compound serves as a critical intermediate in the synthesis of more complex molecules with potential therapeutic activity.[2] Fluorene derivatives have been investigated for their potential in targeting specific biological pathways.[2][11] For instance, some fluorene derivatives have been shown to induce apoptosis in cancer cells through modulation of signaling pathways like MAPK/ERK and PI3K/Akt.[11]

Signaling Pathway

Caption: A fluorene derivative inducing apoptosis via ROS and suppression of MAPK/ERK and PI3K/Akt pathways.[11]

Conclusion

High-purity this compound is a fundamentally important chemical for researchers and developers in materials science and pharmaceuticals. Its well-defined properties and versatile reactivity, coupled with its commercial availability, make it an attractive starting material for innovation in a range of high-technology fields. Careful consideration of synthesis and purification methods is essential to achieve the high purity required for demanding applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 4. CN109232152B - A new method for synthesizing 9,9-dimethylfluorene - Google Patents [patents.google.com]

- 5. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 7. sciedco.ca [sciedco.ca]

- 8. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Amino Group in the Reactivity of 2-Amino-9,9-dimethylfluorene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-9,9-dimethylfluorene is a versatile aromatic amine with significant applications in materials science, organic synthesis, and pharmaceutical development. The reactivity of this compound is fundamentally governed by the electronic and steric effects of its constituent parts, with the amino group playing a central role. This technical guide provides a comprehensive analysis of the amino group's influence on the reactivity of the this compound core, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical and biological pathways.

Introduction

This compound is a fluorene (B118485) derivative characterized by a rigid, planar biphenyl (B1667301) system with a bridging methylene (B1212753) group substituted with two methyl groups, and an amino group at the 2-position. This unique structure imparts favorable electronic and photophysical properties, making it a valuable building block in the synthesis of a wide array of functional molecules. The amino group, in particular, is a key determinant of the molecule's chemical behavior, influencing its nucleophilicity, basicity, and the regioselectivity of its reactions. This guide will delve into the multifaceted role of this functional group in the reactivity of this compound.

Physicochemical and Reactivity Data

The inherent reactivity of this compound is reflected in its physicochemical properties. The amino group significantly influences the electron density distribution across the fluorene ring system, which can be indirectly quantified by properties such as its pKa.

| Property | Value |

| Molecular Formula | C₁₅H₁₅N |

| Molecular Weight | 209.29 g/mol |

| Melting Point | 166.0 to 170.0 °C |

| Boiling Point | 374.2 °C at 760 mmHg |

| pKa | 4.35 ± 0.40 (Predicted)[1][2] |

| Appearance | Off-white solid |

The predicted pKa value indicates that this compound is a weak base, a characteristic feature of aromatic amines where the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system. This delocalization, in turn, activates the aromatic ring towards electrophilic substitution.

Role of the Amino Group in Key Reactions

The amino group is a potent activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. This is due to the +M (mesomeric) effect of the amino group, which donates electron density to the aromatic ring, stabilizing the arenium ion intermediate.

Electrophilic Aromatic Substitution

The high reactivity of the fluorene ring system, further enhanced by the amino group, makes electrophilic substitution a facile process.

References

Methodological & Application

Application Notes: Synthesis of High-Performance Hole-Transporting Materials Using 2-Amino-9,9-dimethylfluorene

Introduction

2-Amino-9,9-dimethylfluorene is a crucial building block in the synthesis of advanced organic electronic materials. Its rigid, planar fluorene (B118485) core provides excellent thermal and morphological stability, while the dimethyl substitution at the C9 position enhances solubility and prevents undesirable aggregation. The amino group at the C2 position serves as a versatile reactive site for building larger, conjugated systems. These characteristics make it an ideal precursor for hole-transporting materials (HTMs) used in high-performance optoelectronic devices such as Perovskite Solar Cells (PSCs) and Organic Light-Emitting Diodes (OLEDs).[1] The incorporation of the N,N-dimethylfluoren-2-ylamino moiety into molecular structures has been shown to improve hole mobility and optimize energy levels for efficient charge injection and transport.[2][3]

This document provides detailed protocols and data for the synthesis of triarylamine-based HTMs starting from this compound, focusing on the widely used Palladium-catalyzed Buchwald-Hartwig amination reaction.

Core Synthetic Strategy: Buchwald-Hartwig Amination

The most effective and common method for synthesizing fluorene-based triarylamine HTMs is the Buchwald-Hartwig cross-coupling reaction. This reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex. In this context, this compound can act as the amine coupling partner with a halogenated molecular core, or it can be first functionalized and then coupled with another amine.

A representative synthetic pathway involves coupling this compound with an aryl iodide, such as 4-iodoanisole, to form an intermediate diarylamine. This intermediate can then be coupled with a multi-halogenated core (e.g., a brominated spirobifluorene or pyrene) to yield the final starburst-shaped HTM.

Experimental Protocols

Protocol 1: Synthesis of Intermediate N-(4-methoxyphenyl)-N-(9,9-dimethylfluoren-2-yl)amine

This protocol describes the synthesis of a key diarylamine intermediate via a Buchwald-Hartwig amination reaction.

Materials:

-

This compound

-

1-Iodo-4-methoxybenzene (4-iodoanisole)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Tri(tert-butyl)phosphine (P(tBu)₃)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene (B28343)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), 1-iodo-4-methoxybenzene (1.1 eq), and sodium tert-butoxide (1.4 eq).

-

Add anhydrous toluene to the flask.

-

In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 eq) and P(tBu)₃ (0.04 eq) in a small amount of anhydrous toluene.

-

Add the catalyst solution to the main reaction flask.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench with distilled water.

-

Extract the product with dichloromethane (B109758) (DCM) or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the pure diarylamine intermediate.

Protocol 2: Synthesis of a Final HTM (e.g., SFX-FM)

This protocol outlines the coupling of the diarylamine intermediate with a spiro[fluorene-9,9′-xanthene] (SFX) core to produce the final HTM, SFX-FM.

Materials:

-

N-(4-methoxyphenyl)-N-(9,9-dimethylfluoren-2-yl)amine (from Protocol 1)

-

2,7-Dibromo-spiro[fluorene-9,9′-xanthene] (Dibromo-SFX core)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine the diarylamine intermediate (2.2 eq), Dibromo-SFX core (1.0 eq), Pd₂(dba)₃ (0.04 eq), XPhos (0.08 eq), and NaOtBu (3.0 eq).

-

Add anhydrous toluene via syringe.

-

Heat the mixture to reflux (approx. 110 °C) and stir for 24 hours.

-

Cool the reaction to room temperature. Add water and extract the mixture with DCM.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution in vacuo.

-

Purify the resulting solid by column chromatography over silica gel (eluent: petroleum ether/DCM) to obtain the final HTM as a pure solid.

Data Presentation

The properties of HTMs derived from this compound are critical for their performance in devices. Below is a summary of key quantitative data for representative materials.

Table 1: Physicochemical Properties of Fluorene-Based HTMs

| HTM Name | HOMO Level (eV) | LUMO Level (eV) | Td (°C, 5% loss) | Tg (°C) | Reference |

| SFX-FM | -5.24 | -2.15 | 445 | 154 | |

| TFAP | -5.15 | -2.21 | 510 | N/A | [2] |

| 2M-DDF | -5.19 | -2.09 | 435 | 102 | [4] |

| spiro-OMeTAD | -5.22 | -2.25 | 410 | 121 |

HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital; Td = Decomposition Temperature; Tg = Glass Transition Temperature.

Table 2: Perovskite Solar Cell (PSC) Device Performance

| HTM | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |

| SFX-FM | 17.29 | 1.05 | 22.31 | 0.74 | |

| TFAP | 19.70 | 1.11 | 22.90 | 0.78 | [2] |

| spiro-OMeTAD (control) | 15.14 | 1.01 | 21.89 | 0.68 | |

| spiro-OMeTAD (control) | 18.50 | 1.08 | 22.40 | 0.77 | [2] |

PCE = Power Conversion Efficiency; Voc = Open-Circuit Voltage; Jsc = Short-Circuit Current Density; FF = Fill Factor.

This compound is a highly valuable precursor for constructing efficient and stable hole-transporting materials. The synthetic protocols, primarily leveraging the Buchwald-Hartwig amination, are robust and allow for the creation of diverse molecular architectures. The resulting HTMs often exhibit deep HOMO levels suitable for perovskite valence bands, high thermal stability, and excellent film-forming properties. As demonstrated by the compiled data, HTMs derived from this building block frequently outperform the long-standing benchmark, spiro-OMeTAD, making them promising candidates for next-generation optoelectronic applications.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. Introducing fluorene into organic hole transport materials to improve mobility and photovoltage for perovskite solar cells - Beijing Institute of Technology [pure.bit.edu.cn]

- 3. Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices [mdpi.com]

- 4. Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Amino-9,9-dimethylfluorene Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reactions of 2-Amino-9,9-dimethylfluorene derivatives. This class of compounds serves as a crucial building block in the synthesis of advanced materials for organic electronics and as key intermediates in the development of novel therapeutics. The protocols and data presented herein are based on established methodologies for the Suzuki coupling of fluorene (B118485) and amino-aryl compounds, offering a robust starting point for reaction optimization and application.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry and materials science. The fluorene core provides rigidity and favorable photophysical properties, while the amino group offers a site for further functionalization and can influence the electronic properties of the molecule. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, enabling the synthesis of a diverse array of biaryl and heteroaryl-aryl compounds. This document outlines optimized reaction conditions, catalyst systems, and detailed protocols to facilitate the successful synthesis of 2-amino-7-aryl-9,9-dimethylfluorene derivatives.

Core Reaction Scheme

The fundamental transformation involves the coupling of a halogenated this compound derivative (typically a bromo-derivative) with an arylboronic acid or its corresponding boronic acid pinacol (B44631) ester in the presence of a palladium catalyst and a base.

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-bromo-9,9-dimethylfluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction